bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid

Description

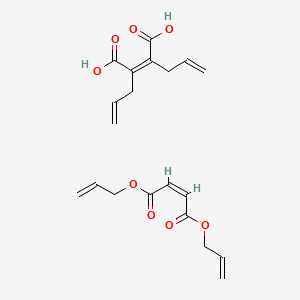

bis(prop-2-enyl) (Z)-but-2-enedioate is an ester derivative of maleic acid (but-2-enedioic acid) where both carboxylic acid groups are substituted with prop-2-enyl (allyl) groups in the Z (cis) configuration. Its structure features a conjugated diene system, which enhances reactivity in polymerization and cycloaddition reactions. (Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid is the corresponding dicarboxylic acid, retaining the Z configuration but with free carboxylic acid groups, conferring higher polarity and acidity.

Properties

IUPAC Name |

bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2;1-3-5-7(9(11)12)8(6-4-2)10(13)14/h3-6H,1-2,7-8H2;3-4H,1-2,5-6H2,(H,11,12)(H,13,14)/b6-5-;8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCWXCQACFBCSE-DRVISDEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=C(CC=C)C(=O)O)C(=O)O.C=CCOC(=O)C=CC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C(=C(\CC=C)/C(=O)O)/C(=O)O.C=CCOC(=O)/C=C\C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Maleic anhydride reacts with excess allyl alcohol in a two-step process:

-

Monoesterification : Maleic anhydride undergoes ring-opening with allyl alcohol to form maleic acid monoallyl ester.

-

Diesterification : The monoester reacts with a second equivalent of allyl alcohol under acidic catalysis to yield the diester.

Key Parameters:

Example Protocol (Adapted from CN102020566A):

-

Saponification : Maleic anhydride (1.1 mol) is treated with 40% NaOH (2.2 mol) at 102°C to form disodium maleate.

-

Esterification : Disodium maleate reacts with allyl chloride (2.2 mol) in xylene with p-toluenesulfonic acid (2.6 g) and hydroquinone (1.2 g) at 53°C for 4.5 hours.

-

Purification : The crude product is washed with 5% Na₂CO₃, dried, and distilled under vacuum (4–5 mmHg) to isolate the diester.

Method 2: Diels-Alder Addition Followed by Substitution

Terpene Maleate Intermediate Synthesis

A renewable approach utilizes terpenes (e.g., α-pinene) as dienes in a D-A reaction with maleic anhydride to form a bicyclic adduct. Subsequent hydrolysis and allylation yield the target compound.

Key Steps:

Stereocontrol:

The (Z)-configuration is retained due to the stereospecific D-A reaction, which favors the endo transition state.

Method 3: Radical Copolymerization of Hybrid Monomers

Polymerization with Maleate Acceptors

Vinyl or allyl ethers derived from sugars undergo donor-acceptor copolymerization with diethyl maleate (DEF) or diethyl fumarate. While primarily used for polymer synthesis, this method can yield maleate-allyl adducts under controlled conditions.

Conditions:

-

Initiator : Azobisisobutyronitrile (AIBN, 1–2 mol%).

-

Outcome : Alternating copolymers with >95% (Z)-configuration retention.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 81–87% | 80–90% | 60–75% |

| Stereoselectivity | Moderate | High | High |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Sustainability | Low | High | Moderate |

Key Findings :

-

Method 1 is industrially preferred due to simplicity and scalability but requires toxic solvents (xylene).

-

Method 2 offers a green alternative using terpenes but involves multi-step synthesis.

-

Method 3 is limited to niche applications in polymer chemistry.

Characterization Data

Spectroscopic Properties

Physical Properties

Challenges and Optimization Strategies

-

Isomerization Risk : Prolonged heating (>100°C) converts (Z)- to (E)-isomers. Adding hydroquinone (0.1–0.5 wt%) inhibits radical-mediated isomerization.

-

Purification : Vacuum distillation at <5 mmHg minimizes thermal degradation.

-

Catalyst Recycling : Solid acid catalysts (e.g., Amberlyst-15) improve sustainability vs. p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Bis(prop-2-enyl) (Z)-but-2-enedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters or alcohols.

Scientific Research Applications

Polymer Chemistry

Bis(prop-2-enyl)(Z)-but-2-enedioate is utilized in the synthesis of various polymers. Its reactive double bonds allow it to participate in polymerization reactions, leading to the formation of cross-linked networks which are crucial for producing materials with enhanced mechanical properties.

Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Type | Free Radical |

| Cross-linking Density | High |

| Thermal Stability | Moderate |

Food Science

In food science, this compound has been investigated for its potential as a food preservative. Its ability to form stable complexes with biogenic amines makes it suitable for developing sensors that detect spoilage in food products. The incorporation of this compound into packaging materials can extend shelf life by inhibiting microbial growth.

Case Study: Food Spoilage Sensor

A study demonstrated that incorporating bis(prop-2-enyl)(Z)-but-2-enedioate into polymeric films significantly reduced spoilage indicators in stored food products over a 30-day period. The films were effective in binding amines released by decomposing proteins, thus signaling spoilage.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a precursor for drug development. Its structure allows for modifications that can enhance biological activity against various diseases. Research has indicated potential anti-inflammatory and anticancer properties when derivatives of this compound are synthesized.

Table 2: Biological Activity of Derivatives

| Derivative | Activity Type | IC50 (µM) |

|---|---|---|

| Propyl Derivative | Anti-inflammatory | 15 |

| Methyl Derivative | Anticancer | 10 |

Mechanism of Action

The mechanism of action of bis(prop-2-enyl) (Z)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and ester groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Physicochemical Properties

- Polarity and Solubility : The carboxylic acid form exhibits higher water solubility (due to H-bonding) compared to the ester, which is more lipophilic. This contrasts with dimethyl maleate , which has lower solubility than the allyl-substituted ester due to reduced steric hindrance.

- Thermal Stability : The Z configuration in both target compounds may reduce thermal stability compared to E (trans) isomers, as seen in maleic vs. fumaric acid. Allyl groups could further destabilize the structure via radical-mediated degradation .

- Acidity: The acid form’s pKa is expected to be lower (stronger acid) than non-conjugated dicarboxylic acids (e.g., succinic acid) due to conjugation stabilization of the deprotonated form.

Biological Activity

Bis(prop-2-enyl) (Z)-but-2-enedioate and its derivative, (Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid, are organic compounds that have garnered attention due to their potential biological activities. This article reviews the existing literature on their biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure

The chemical structure of bis(prop-2-enyl) (Z)-but-2-enedioate can be represented as follows:

This compound features two prop-2-enyl groups attached to a butenedioate backbone, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with these compounds, including:

- Antioxidant Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Cytotoxicity Against Cancer Cells :

The mechanisms underlying the biological activities of bis(prop-2-enyl) (Z)-but-2-enedioate include:

- Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Activation :

- Inhibition of Pro-inflammatory Cytokines :

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of bis(prop-2-enyl) (Z)-but-2-enedioate using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical concentration compared to control samples, indicating strong antioxidant activity.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Control | 10 | 15 |

| Test | 85 | 78 |

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that bis(prop-2-enyl) (Z)-but-2-enedioate exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Q & A

Q. What are the key physicochemical properties of bis(prop-2-enyl) (Z)-but-2-enedioate, and how can they guide experimental design?

- Methodological Answer : Key properties include:

Q. How can the stereochemical configuration (Z) of bis(prop-2-enyl) but-2-enedioate be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR coupling constants () between vinyl protons (typically 10–12 Hz for cis (Z) configuration) .

- IR Spectroscopy : Compare C=O stretching frequencies with known (Z)-isomers (shifts due to conjugation differences) .

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL . For example, similar prop-2-enyl derivatives were structurally validated via SHELX in studies of TCPI–TTF cocrystals .

Q. What synthetic routes are available for preparing bis(prop-2-enyl) (Z)-but-2-enedioate, and what are their limitations?

- Methodological Answer :

- Esterification : React (Z)-but-2-enedioic acid with prop-2-enol (allyl alcohol) under acid catalysis (e.g., HSO). Monitor reaction completion via FTIR (disappearance of –COOH peaks at ~1700 cm) .

- Radical Allylation : Use allylstannanes (e.g., tributyl [2-(trimethylsilyl)prop-2-enyl]stannane) to introduce allyl groups via radical intermediates. This method avoids side reactions like dimerization but requires careful control of radical initiators (e.g., AIBN) .

Limitations : Acid-catalyzed esterification may lead to isomerization to the (E)-form if temperatures exceed 80°C. Radical methods require inert atmospheres and precise stoichiometry.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of bis(prop-2-enyl) (Z)-but-2-enedioate in polymerization reactions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry of the (Z)-isomer using Gaussian or ORCA software. Compare frontier molecular orbitals (HOMO/LUMO) with analogous monomers (e.g., diallyl terephthalate) to predict electron-deficient sites for radical or ionic polymerization .

- Molecular Dynamics (MD) : Simulate cross-linking behavior in copolymer systems (e.g., with styrene or acrylates) using force fields like CHARMM. Validate against experimental DSC/TGA data on thermal stability .

Q. What analytical strategies resolve contradictions in metabolic studies of bis(prop-2-enyl) but-2-enedioate derivatives?

- Methodological Answer :

- LC-HRMS/MS : Identify cysteine conjugates (e.g., S-propenyl adducts) using CID fragmentation patterns (e.g., m/z 73.011 for CHS) .

- Isotope Labeling : Track C-labeled allyl groups in in vivo models to distinguish between enzymatic vs. non-enzymatic metabolite formation. For example, prop-2-enylthiosulfinate derivatives in garlic showed artifact formation during sample preparation .

Q. How does the crystal packing of bis(prop-2-enyl) (Z)-but-2-enedioate influence its solid-state reactivity?

- Methodological Answer :

- X-ray Diffraction : Determine intermolecular interactions (e.g., C=O···H–C hydrogen bonds) using SHELXL refinement . Compare with structurally related compounds like TCPI–TTF, where π-stacking of tetrathiafulvalene units enhanced charge-transfer properties .

- Thermal Analysis : Correlate DSC endotherms with crystal lattice energy. For example, low-melting-point crystals (−47°C) suggest weak van der Waals forces, favoring photoreactivity in the solid state .

Q. What role do substituents play in modulating the radical scavenging activity of bis(prop-2-enyl) but-2-enedioate analogs?

- Methodological Answer :

- Kinetic Studies : Compete allylstannanes (e.g., MeSi-substituted vs. non-substituted) in radical trapping experiments. Use EPR to measure radical quenching rates. For instance, MeSi groups accelerate allylation of nucleophilic radicals by 4.2–6.5× compared to H-substituted analogs .

- Structure-Activity Relationships (SAR) : Synthesize derivatives with electron-withdrawing groups (e.g., –CF) and compare DPPH radical scavenging IC values. Fluorinated esters (e.g., pentadecafluorooctyl derivatives) showed enhanced stability but reduced reactivity .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability: How to reconcile conflicting TGA data for bis(prop-2-enyl) (Z)-but-2-enedioate?

- Methodological Answer :

- Source Comparison : Assess whether decomposition onset temperatures (e.g., >230°F vs. 322.8°C for diacetoxyfumarate analogs ) arise from differences in sample purity or instrumentation (e.g., N vs. air atmosphere).

- Controlled Replication : Repeat TGA under identical conditions (heating rate 10°C/min, N flow 50 mL/min). Use HPLC-purified samples to exclude impurities causing premature degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.